1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea
Description
This thiourea derivative features a central thiourea core (N–C(=S)–N) substituted with three distinct groups:
- Aryl group: A 2,5-dimethoxyphenyl moiety, where methoxy (-OCH₃) substituents at the 2- and 5-positions confer electron-donating properties.
- Indole-ethyl chain: A 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl group.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c1-16-20(21-13-17(26)6-8-22(21)27-16)10-11-29(15-19-5-4-12-32-19)25(33)28-23-14-18(30-2)7-9-24(23)31-3/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJZPHXUDSPSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Thiourea Group: The thiourea group can be introduced by reacting an isothiocyanate with an amine.
Coupling Reactions: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Yields
Thiourea Core
-
Nucleophilic Substitution : The sulfur atom participates in hydrogen bonding, enabling interactions with electrophilic agents (e.g., alkyl halides) .
-
Hydrolysis : Under acidic conditions (HCl/EtOH), the thiourea group hydrolyzes to form urea derivatives, though this is not a primary degradation pathway .
Indole and Furan Moieties
-
Electrophilic Substitution : The indole’s C-5 position undergoes halogenation (e.g., bromination) in the presence of NBS .
-
Oxidation : The furan ring is susceptible to oxidative cleavage with mCPBA, yielding diketone intermediates .
Biological Interaction-Driven Reactions
Compound X exhibits reactivity in biological systems:
-
Metabolic Activation : Cytochrome P450 enzymes mediate N-demethylation at the indole’s 2-methyl group, forming a reactive metabolite .
-
Thiol Conjugation : The thiourea sulfur reacts with cellular glutathione (GSH), forming adducts detectable via LC-MS .
Table 2: Metabolic Pathways and Products
| Metabolic Process | Enzyme System | Major Metabolite | Reference |
|---|---|---|---|
| N-Demethylation | CYP3A4 | 5-Fluoro-2-desmethyl-indole derivative | |
| Glutathione conjugation | GST | S-(Furan-methyl)-GSH adduct |
Analytical Characterization of Reactivity
Comparative Reactivity with Analogues
Compound X shows distinct reactivity compared to structural analogues:
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
Analysis :
- The 2,5-dimethoxyphenyl group in the target compound may enhance solubility compared to the 4-fluorophenyl analog (), where fluorine’s electronegativity reduces electron density .
- The trimethoxybenzyl substituent in introduces bulkier aromaticity, which could improve binding affinity in hydrophobic enzyme pockets but reduce solubility .
Indole Substitution Patterns
Analysis :
Side-Chain Heterocycles
Analysis :
- The furan-2-ylmethyl group in the target compound balances hydrophilicity and aromaticity, whereas the trimethoxyphenylmethyl group () prioritizes hydrophobic interactions .
Research Findings and Implications
- Synthetic Accessibility : Thiourea derivatives with methoxy/fluoroaryl groups (e.g., ) are often synthesized via nucleophilic substitution or Suzuki coupling, as inferred from analogous routes in .
- Biological Activity : Fluorine and methoxy substitutions correlate with improved pharmacokinetics (e.g., blood-brain barrier penetration) in related compounds .
- Crystallography : Structural data for analogs (e.g., ) suggest that bulky substituents may hinder crystallization, whereas methoxy groups enhance it .
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or the direct condensation of thiourea with appropriate substrates. The structural features of this compound include:
- Dimethoxyphenyl moiety
- Indole structure with a fluorine substitution
- Furan ring contributing to its biological activity
Biological Activity Overview
Research indicates that thiourea derivatives exhibit a wide range of biological activities, which can be categorized as follows:
1. Anticancer Activity
Several studies have reported the anticancer potential of thiourea compounds. For instance:
- Compounds derived from thiourea have shown significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 1.29 to 20 µM .
- Specifically, derivatives with indole structures demonstrate enhanced activity against breast and pancreatic cancer cells .
2. Antimicrobial Activity
Thiourea derivatives have been evaluated for their antimicrobial properties:
- The compound exhibited notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range .
- Studies have also highlighted its effectiveness against fungal pathogens, indicating a broad spectrum of antimicrobial action .
3. Antioxidant Activity
The antioxidant capacity of thiourea derivatives is significant:
- The compound demonstrated strong reducing potential in assays against ABTS and DPPH free radicals, with IC50 values indicating effective scavenging activity .
Case Studies and Research Findings
The biological activities of thiourea derivatives are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thioureas act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Cell Signaling Modulation : These compounds can alter signaling pathways that regulate cell growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
